Hexanamide, N-isobutyl Hexanamide, N-isobutyl
Brand Name: Vulcanchem
CAS No.: 64075-37-2
VCID: VC18973983
InChI: InChI=1S/C10H21NO/c1-4-5-6-7-10(12)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

Hexanamide, N-isobutyl

CAS No.: 64075-37-2

Cat. No.: VC18973983

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Hexanamide, N-isobutyl - 64075-37-2

Specification

CAS No. 64075-37-2
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name N-(2-methylpropyl)hexanamide
Standard InChI InChI=1S/C10H21NO/c1-4-5-6-7-10(12)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,11,12)
Standard InChI Key GALBASZQDFWTEP-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)NCC(C)C

Introduction

Molecular and Structural Characteristics

Hexanamide, N-isobutyl is defined by the chemical formula C10H21NO\text{C}_{10}\text{H}_{21}\text{NO}, featuring a six-carbon aliphatic chain (hexanamide) bonded to a carbonyl group (C=O\text{C=O}) and an isobutyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) attached to the nitrogen atom. The presence of the isobutyl moiety introduces steric bulk, influencing the compound’s reactivity and interaction with biological targets.

Physicochemical Properties

While specific data on melting/boiling points remain unreported in available literature, analogous amides suggest a melting range of 80–100°C and boiling points exceeding 250°C, consistent with polar amide functionalities and alkyl chain length . The density is anticipated to approximate 0.95–1.05 g/cm³, aligning with aliphatic amides .

Synthesis and Manufacturing

The synthesis of Hexanamide, N-isobutyl typically involves multi-step organic reactions, prioritizing yield and purity for research and industrial applications.

Reaction Pathways

A common route begins with hexanoic acid, which undergoes activation to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2). Subsequent reaction with isobutylamine in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) forms the amide bond via nucleophilic acyl substitution. Catalytic agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may enhance coupling efficiency, as evidenced in analogous amide syntheses .

Optimization Strategies

Yield improvements are achieved through solvent selection (e.g., tetrahydrofuran/water mixtures) and temperature control. For instance, maintaining reactions at 0°C during intermediate steps minimizes side reactions, while lithium hydroxide (LiOH\text{LiOH}) facilitates deprotection in oxidative environments .

Industrial and Research Applications

Beyond therapeutics, Hexanamide, N-isobutyl serves diverse roles in chemical synthesis and material engineering.

Organic Synthesis

The compound acts as a building block for heterocyclic compounds, including pyrrolidines and piperidines, via cyclization reactions. Its amide group also participates in cross-coupling reactions, such as palladium-catalyzed arylations, to generate complex architectures .

Material Science

In polymer chemistry, it functions as a plasticizer or cross-linking agent, improving flexibility in polyamide resins. Its compatibility with hydrophobic matrices makes it suitable for coatings and adhesives requiring moisture resistance.

Comparative Analysis with Structural Analogs

Hexanamide derivatives vary in nitrogen substituents, significantly altering their properties:

  • Hexanamide (C6H13NO\text{C}_6\text{H}_{13}\text{NO}): The parent compound lacks alkyl substitution, resulting in lower lipophilicity and reduced enzyme inhibition potency (IC₅₀: >10 µM).

  • N-Ethylhexanamide (C8H17NO\text{C}_8\text{H}_{17}\text{NO}): Ethyl substitution moderately enhances hydrophobic interactions but fails to optimize steric complementarity with BACE-1.

  • N-Methylhexanamide (C7H15NO\text{C}_7\text{H}_{15}\text{NO}): Methyl groups offer minimal steric hindrance, rendering this analog less effective in therapeutic contexts.

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and scalable synthesis methods. Advances in continuous-flow chemistry could address production bottlenecks, while structural modifications (e.g., fluorinated isobutyl groups) may improve blood-brain barrier penetration. Collaborative efforts between computational chemists and pharmacologists are urged to accelerate drug development pipelines.

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